REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11].[O-]P([O-])([O-])=O.[K+].[K+].[K+].CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.Br[C:57]1[CH:64]=[CH:63][C:60]([C:61]#[N:62])=[C:59]([F:65])[CH:58]=1>C1(C)C=CC=CC=1>[F:65][C:59]1[CH:58]=[C:57]([NH:1][C:2]2[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=2[C:10]([F:11])([F:12])[F:13])[CH:64]=[CH:63][C:60]=1[C:61]#[N:62] |f:1.2.3.4|
|
Name
|
|
Quantity
|
10.46 mmol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)OC)C(F)(F)F
|
Name
|
K3PO4
|
Quantity
|
15.7 mmol
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
1.05 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
|
Name
|
Pd4(dba)3
|
Quantity
|
0.314 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.46 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C#N)C=C1)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 20 hours at a bath temperature of 110° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then the mixture was filtered through a glass fibre
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with 150 mL water
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried on sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
|
CUSTOM
|
Details
|
In this way the product was obtained in a yield of 87% of theory
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C#N)C=CC(=C1)NC1=C(C=C(C=C1)OC)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |